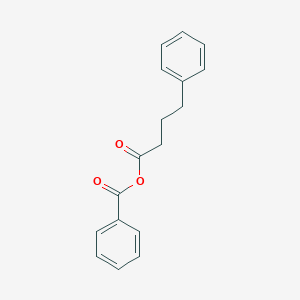
Benzoic 4-phenylbutanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic 4-phenylbutanoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is a derivative of benzoic acid and 4-phenylbutanoic acid, forming a symmetrical anhydride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic 4-phenylbutanoic anhydride can be synthesized through the dehydration of benzoic acid and 4-phenylbutanoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction typically proceeds as follows:
2C6H5COOH+(CH3CO)2O→(C6H5CO)2O+2CH3COOH
Alternatively, sodium benzoate can be treated with benzoyl chloride to produce benzoic anhydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale dehydration reactions using acetic anhydride or other dehydrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Fractional distillation and recrystallization are commonly employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic 4-phenylbutanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Primary or secondary amines, often under mild heating.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Major Products Formed
Hydrolysis: Benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Benzoic esters and 4-phenylbutanoic esters.
Aminolysis: Benzoic amides and 4-phenylbutanoic amides.
Reduction: Primary alcohols derived from benzoic acid and 4-phenylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Benzoic 4-phenylbutanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of esters, amides, and other derivatives.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Biological Studies: Used in studies related to enzyme inhibition and protein modification
Wirkmechanismus
The mechanism of action of benzoic 4-phenylbutanoic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Anhydride: The simplest symmetrical aromatic acid anhydride, used in similar reactions and applications.
Acetic Anhydride: A widely used anhydride in organic synthesis, known for its reactivity and versatility.
Phthalic Anhydride: An aromatic anhydride used in the production of plasticizers, resins, and dyes.
Uniqueness
Benzoic 4-phenylbutanoic anhydride is unique due to its combination of benzoic and 4-phenylbutanoic acid moieties, which imparts distinct reactivity and properties. Its structure allows for the formation of a diverse range of derivatives, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C17H16O3 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-phenylbutanoyl benzoate |
InChI |
InChI=1S/C17H16O3/c18-16(13-7-10-14-8-3-1-4-9-14)20-17(19)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
InChI-Schlüssel |
AZBTYNJGJZZVJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


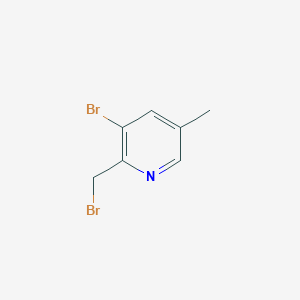

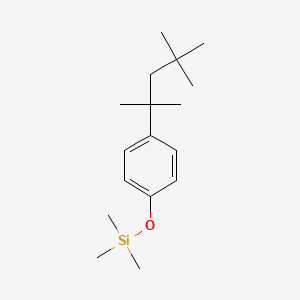

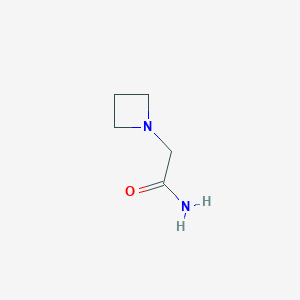
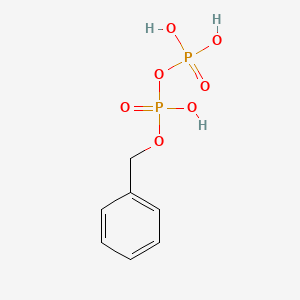

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

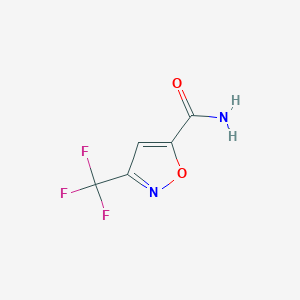
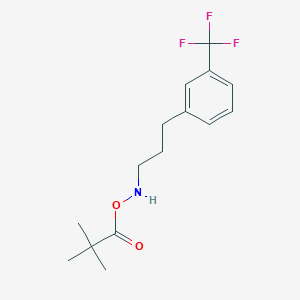

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
